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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational and rovibrational
parameters of methyl cyanate (CHsOCN). The information presented herein is crucial for
researchers in fields such as astrophysics, chemical physics, and computational chemistry who
require precise spectroscopic data for identifying and characterizing this molecule. For drug
development professionals, understanding the fundamental molecular properties of small
organic molecules like methyl cyanate can inform the study of drug-receptor interactions and
the design of novel therapeutic agents.

Core Spectroscopic Data

The following tables summarize the experimentally determined and theoretically calculated
rotational and rovibrational parameters for methyl cyanate in its ground torsional state. This
data is essential for the precise prediction of its spectral lines.

Table 1: Rotational and Centrifugal Distortion Constants
for the Ground Torsional State of Methyl Cyanate

This table presents the spectroscopic constants for the ground torsional state of methyl
cyanate, determined from the analysis of over 700 rotational transitions in the millimeter-wave
domain. The data is presented for both the A and E internal rotation states, which arise due to
the splitting of energy levels by the internal rotation of the methyl group.
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Parameter

A-state Value (MHz)

E-state Value (MHz)

Rotational Constants

A 20188.9338(22) 20188.9482(24)
B 4333.64552(41) 4333.64098(44)
C 3832.25996(40) 3832.25816(43)

Quartic Centrifugal Distortion

Constants

DJ x 103 1.8385(13) 1.8385(14)
DJK x 103 -26.989(13) -26.982(14)
DK x 103 179.79(fixed) 179.79(fixed)
dl x 103 -0.3643(12) -0.3639(12)
d2 x 103 -0.07186(48) -0.07172(51)
Sextic Centrifugal Distortion

Constants

HJ x 10° 0.81(24) 0.82(25)
HJIK x 10° -1.1(1.1) -1.1(1.2)
HKJ x 10° -38.0(3.2) -37.8(3.5)
HK x 10° 20(20) 21(21)

hl x 10° 0.31(11) 0.32(11)

h2 x 10° 0.136(30) 0.138(32)

h3 x 10° 0.088(19) 0.089(20)

Note: Values in parentheses represent the uncertainty in the last digits.

Table 2: Theoretically Calculated Rovibrational
Parameters of Methyl Cyanate
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The following table presents the rovibrational parameters of methyl cyanate as determined by
explicitly correlated coupled cluster methods (CCSD(T)-F12). These theoretical values provide

a valuable comparison to experimental data and are particularly useful for vibrational modes
that are difficult to measure experimentally.
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Parameter Value
Equilibrium Rotational Constants (Be)

Ae (MHz) 20295.63
Be (MHz) 4349.03
Ce (MHz) 3848.42

Vibration-Rotation Interaction Constants (ai)

See original publication for a full list

Anharmonic Fundamental Vibrational

Frequencies (cm™1)

vi (A") CHs asym. stretch 3020
v2 (A") CHs sym. stretch 2959
vs (A) OCN asym. stretch 2275
va (A") CHs asym. deform. 1470
vs (A") CHs sym. deform. 1463
ve (A) OCN sym. stretch 1195
v7 (A") CHs rock 1162
vs (A") C-O stretch 925
ve (A") C-N stretch 828
vio (A") COC bend 441
vi1 (A") OCN bend 338
viz (A") CHs asym. stretch 3088
vis (A") CHs asym. deform. 1475
via (A") CHs rock 1042
vis (A") OCN bend 557
vie (A") CHs torsion 149
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Experimental Protocols

The experimental data presented in Table 1 was obtained using millimeter-wave absorption
spectroscopy. The following is a detailed description of the typical experimental protocol for
such a study.

Millimeter-Wave Spectroscopy of Methyl Cyanate

1. Sample Preparation:
e Methyl cyanate is synthesized through a gas-solid phase reaction.

e The precursor, O-methyl thiocarbamate (CHsOC(S)NHz), is evaporated and passed over
yellow mercury(ll) oxide (HgO) packed in a glass tube.

e The reaction is carried out under a low-pressure environment (typically around 0.3 mbar).
e The resulting methyl cyanate gas is then introduced into the spectrometer.
2. Spectrometer Setup:

» A frequency-multiplier chain spectrometer is used to cover the millimeter-wave region (e.g.,
130-350 GHz).

e The primary radiation source is a synthesizer operating at lower frequencies (e.g., up to 20
GHz).

o The frequency of the synthesizer is then multiplied by a series of amplifier-multiplier chains
to reach the desired millimeter-wave frequencies.

e The radiation is passed through a free-space absorption cell (typically a few meters in
length) containing the methyl cyanate gas at room temperature and low pressure.

e The detector is a sensitive Schottky diode detector.

3. Data Acquisition:
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e The spectrum is recorded by sweeping the frequency of the synthesizer and detecting the
absorption of radiation by the methyl cyanate molecules.

e The high resolution of the spectrometer allows for the observation of the fine and hyperfine
structure of the rotational transitions.

e The accuracy of the frequency measurements is typically on the order of a few tens of kHz.
4. Spectral Analysis:
e The observed rotational transitions are assigned to specific quantum numbers (J, Ka, Ke).

e The characteristic A-E splitting due to the internal rotation of the methyl group is observed for
each rotational transition.

o Aglobal analysis of all measured transition frequencies is performed using a specialized
effective Hamiltonian program (e.g., ERHAM) to determine the rotational constants,
centrifugal distortion constants, and internal rotation parameters.

Visualizations
Experimental Workflow for Rotational Spectroscopy

The following diagram illustrates the general workflow for determining the rotational parameters
of methyl cyanate using millimeter-wave spectroscopy.

Sample Preparation

O-methyl thiocarbamate § Methyl Cyanate
(solid) ‘—b{ Evaporation HgO Reactor }—b’ (gas) }7

Spechosc‘pr Data Analysis

Millimeter-wave Global Fit ectroscopic
Spectrometer }——{ Absorption Cell }—»’ Detector }—»’ Raw Spectrum }—> —— (ERHAM) }—»

—_

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for determining rotational parameters.

This guide provides a foundational understanding of the rotational and rovibrational
characteristics of methyl cyanate. The presented data and protocols are intended to support
further research and application in various scientific and industrial domains.

¢ To cite this document: BenchChem. [A Technical Guide to the Rotational and Rovibrational
Parameters of Methyl Cyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214872#rotational-and-rovibrational-parameters-of-
methyl-cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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